molecular formula C22H25N3O4 B4235032 Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B4235032
M. Wt: 395.5 g/mol
InChI Key: OWBPNNDBODJCGJ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is substituted with an ethyl ester group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves a multi-step process. One common route starts with the acylation of piperazine with 3-methylbenzoyl chloride to form the intermediate 1-(3-methylbenzoyl)piperazine. This intermediate is then reacted with 2-aminobenzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as an inhibitor of certain enzymes, thereby altering metabolic pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:

    1-(3-methylbenzoyl)piperazine: Lacks the ethyl ester group, leading to different chemical properties and reactivity.

    2-(3-methylbenzoyl)piperazine: Similar structure but different substitution pattern, affecting its biological activity.

    Ethyl 4-{2-[(4-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate: Similar structure with a different position of the methyl group, influencing its interaction with molecular targets.

The uniqueness of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[2-[(3-methylbenzoyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-29-22(28)25-13-11-24(12-14-25)21(27)18-9-4-5-10-19(18)23-20(26)17-8-6-7-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPNNDBODJCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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